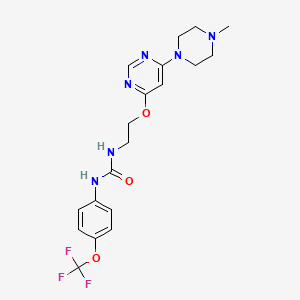

1-(2-((6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea

Description

This compound is a urea derivative featuring a pyrimidine core substituted with a 4-methylpiperazine group and a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the 4-methylpiperazine may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name |

1-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F3N6O3/c1-27-7-9-28(10-8-27)16-12-17(25-13-24-16)30-11-6-23-18(29)26-14-2-4-15(5-3-14)31-19(20,21)22/h2-5,12-13H,6-11H2,1H3,(H2,23,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDMWIGKPOLZBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-((6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

Formation of the pyrimidine ring: This step involves the reaction of appropriate precursors under specific conditions to form the pyrimidine ring.

Introduction of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

Attachment of the trifluoromethoxyphenyl group:

Formation of the urea linkage: The final step involves the formation of the urea linkage through the reaction of an isocyanate with an amine.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2-((6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₈N₆O

- Molecular Weight : 286.33 g/mol

- IUPAC Name : 1-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyridin-2-one

Structural Representation

The structural representation of the compound includes a pyrimidine ring substituted with a piperazine moiety, which is crucial for its biological activity.

Inhibition of Soluble Epoxide Hydrolase (sEH)

One of the primary applications of this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH). Research has shown that sEH inhibitors can modulate inflammatory responses and have protective effects against conditions such as hypertension and neurodegeneration. The compound's design allows it to bind tightly to sEH, demonstrating low nanomolar inhibition potency .

Case Study: Pharmacokinetics of sEH Inhibitors

A study conducted on the pharmacokinetics of various sEH inhibitors, including this compound, revealed that target-mediated drug disposition (TMDD) is a common characteristic among these inhibitors. This phenomenon indicates that the pharmacological effects are closely related to the binding affinity and dissociation rates of the compounds .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Its structural features allow it to interfere with cellular pathways involved in tumor growth and angiogenesis. For instance, similar compounds have been shown to inhibit key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Neurological Disorders

Due to its ability to modulate inflammatory processes, this compound may also have therapeutic implications in treating neurological disorders. Research indicates that sEH inhibitors can alleviate symptoms associated with neuropathic pain and neurodegenerative diseases by reducing inflammation and promoting neuroprotection .

Data Tables

| Study Reference | Year | Findings |

|---|---|---|

| Lee et al., 2014 | 2014 | Demonstrated high affinity binding to human sEH |

| Ulu et al., 2012 | 2012 | Showed efficacy in animal models for hypertension |

| Liu et al., 2013 | 2013 | Highlighted neuroprotective effects in neuropathic pain models |

Mechanism of Action

The mechanism of action of 1-(2-((6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (Compound 18)

- Structural Differences : Replaces the pyrimidine ring with a triazine core and substitutes the trifluoromethoxy group with a 2-oxaadamantyl moiety.

- Functional Implications: The triazine ring may alter binding affinity due to differences in electronic distribution compared to pyrimidine.

- Synthesis : Utilizes methylamine hydrochloride and DIPEA in DCM, suggesting a nucleophilic substitution pathway distinct from the target compound’s synthesis .

1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (Compound m6)

- Structural Differences : Features a chloro-pyrimidinyl backbone linked to a triazole-substituted phenyl group and a piperazine-acetyl moiety.

- The triazole group may confer metabolic resistance but could increase molecular weight (MW: ~550 g/mol), affecting bioavailability.

- Synthesis : Employs nBuOH and HCl, indicating a condensation reaction under acidic conditions .

1-(3-{7-[2-(4-Methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea

- Structural Differences : Incorporates an imidazo[1,2-a]pyridine core instead of a simple pyrimidine and a trifluoroethyl group instead of trifluoromethoxy.

- Functional Implications :

- The imidazopyridine scaffold may enhance π-π stacking interactions with hydrophobic pockets in target proteins.

- Higher lipophilicity (LogP: 4.36 vs. ~3.5 estimated for the target compound) could improve blood-brain barrier penetration but increase plasma protein binding.

- Physicochemical Properties : MW = 510.51 g/mol; PSA = 90.69 Ų .

Research Findings and Implications

- Target Selectivity : The pyrimidine-based compounds (target and m6) are more likely to interact with kinase ATP-binding pockets compared to triazine or imidazopyridine derivatives, which may favor alternative targets like GPCRs .

- Metabolic Stability : The trifluoromethoxy group in the target compound likely offers superior oxidative stability over the trifluoroethyl group in the imidazopyridine analog .

- Drug-Likeness : The target compound’s moderate LogP and MW align with Lipinski’s rules, suggesting favorable oral bioavailability compared to higher-MW analogs like m6 .

Biological Activity

1-(2-((6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is a complex compound with notable biological activity, particularly in pharmacological applications. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:

- Pyrimidine Ring : Known for its role in nucleic acid metabolism and as a scaffold in drug design.

- Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability.

- Methylpiperazine Moiety : Often associated with improved binding affinity to biological targets.

Research indicates that this compound exhibits potent inhibitory activity against various enzymes and receptors. It is particularly noted for its role as an inhibitor of soluble epoxide hydrolase (sEH), which is crucial in the metabolism of fatty acids and regulation of inflammation.

- Inhibition of Soluble Epoxide Hydrolase (sEH) :

- Antioxidant Properties :

Pharmacological Effects

The biological effects of this compound have been studied in various animal models, demonstrating significant therapeutic potential:

- Neurological Protection :

- Anti-inflammatory Effects :

Study 1: Neuroprotective Effects

In a study involving transient middle cerebral artery occlusion in rats, administration of the compound resulted in:

- A 40% reduction in infarct size compared to control groups.

- Improved sensorimotor function assessed through behavioral tests post-treatment .

Study 2: Antioxidant Activity

A recent investigation into the antioxidant properties revealed:

- The compound exhibited significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

- This suggests potential applications in oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-((6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea, and how is purity validated?

- Methodology :

- Stepwise coupling : The compound can be synthesized via sequential nucleophilic substitution and urea coupling. For example, the pyrimidine core is functionalized with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by reaction with a substituted phenyl isocyanate to form the urea linkage .

- Purity validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical. Key NMR signals include the urea NH protons (δ 8.5–9.5 ppm) and trifluoromethoxy aromatic protons (δ 7.2–7.8 ppm) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing structural features of this compound?

- Techniques :

- ¹H/¹³C NMR : Assign peaks for the piperazine methyl group (δ ~2.3 ppm), pyrimidine protons (δ 6.5–8.5 ppm), and trifluoromethoxy-substituted aromatic protons .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₄F₃N₅O₃: 476.18 g/mol) .

- IR spectroscopy : Urea carbonyl stretching (1640–1680 cm⁻¹) and C-O-C ether vibrations (1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing derivatives with sterically hindered substituents?

- Strategies :

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, a central composite design identified DMF as optimal for coupling reactions, achieving >75% yield when heated to 90°C .

- Computational pre-screening : Quantum mechanical calculations (DFT) predict steric clashes and guide substituent positioning. ICReDD’s hybrid computational-experimental workflows reduce trial-and-error cycles .

Q. How can discrepancies in biological activity data across assays be systematically resolved?

- Approach :

- Assay standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C, 5% CO₂) using cell lines with consistent passage numbers.

- Meta-analysis : Compare results with structurally analogous compounds (e.g., 1-(4-((2-aminopyrimidin-4-yl)oxy)phenyl)-3-(4-((4-ethylpiperazin-1-yl)methyl)phenyl)urea, which showed consistent kinase inhibition across assays ).

Q. What computational methods predict target binding affinity and selectivity for this urea derivative?

- Tools :

- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., FLT3 or RAF). Prioritize poses with hydrogen bonds to urea NH and piperazine nitrogen .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. For example, trifluoromethoxy groups enhance hydrophobic interactions in MD studies of similar ureas .

Q. How can aqueous solubility challenges be addressed for in vivo pharmacokinetic studies?

- Solutions :

- Co-solvent systems : Use PEG-400/water (20:80 v/v) or cyclodextrin-based formulations to improve solubility (>1 mg/mL) .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the pyrimidine oxygen to enhance hydrophilicity.

Notes

- Contradictions : Biological activity variations may arise from assay-specific parameters (e.g., cell permeability differences in 2D vs. 3D models). Standardize protocols and use orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .

- Advanced synthesis : For scale-up, employ continuous-flow reactors to enhance reproducibility and reduce byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.